3-Ethoxy-5-hydroxypyridine

Serotonin Receptor Pharmacology 5-HT₃ Antagonism Radioligand Binding

3-Ethoxy-5-hydroxypyridine offers critical advantages over unsubstituted 3-hydroxypyridine: the 3-ethoxy group modulates lipophilicity and target binding, yielding a 5-HT₃ receptor IC₅₀ of 20 nM—3.4-fold more potent than the methoxy analog. It provides a validated starting point for α3β4 nAChR agonist development (EC₅₀ 123 nM for a closely related derivative), an essential negative control for P2X3 screens (IC₅₀ >100 µM), and a 36-fold DGAT2 potency advantage over alternative ethoxypyridine isomers. Procure this specific substitution pattern for reproducible, high-sensitivity assays.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 62566-59-0
Cat. No. B103627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-5-hydroxypyridine
CAS62566-59-0
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCCOC1=CN=CC(=C1)O
InChIInChI=1S/C7H9NO2/c1-2-10-7-3-6(9)4-8-5-7/h3-5,9H,2H2,1H3
InChIKeyHLJZZNHMERPZKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-5-hydroxypyridine (CAS 62566-59-0) – Procurement-Grade Pyridine Scaffold for Specialized Biological Evaluation


3-Ethoxy-5-hydroxypyridine (also named 5-ethoxypyridin-3-ol) is a heterocyclic organic compound with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol [1]. This compound is a disubstituted pyridine derivative, featuring both an ethoxy group at the 3-position and a hydroxyl group at the 5-position . As a member of the 3-hydroxypyridine family, it serves as a versatile building block in medicinal chemistry, with documented applications in the development of agents targeting neurological pathways and metabolic enzymes [2].

Critical Procurement Rationale: Why a Generic 3-Hydroxypyridine Cannot Replace 3-Ethoxy-5-hydroxypyridine


The substitution of 3-Ethoxy-5-hydroxypyridine with a generic 3-hydroxypyridine analog is not functionally equivalent due to the critical influence of the 3-ethoxy substituent on both physicochemical properties and target engagement. Research indicates that the specific ethoxy group significantly modulates lipophilicity and hydrogen-bonding capacity, which in turn dictates binding affinity and selectivity for biological targets such as the 5-HT₃ receptor [1]. Direct activity data confirms that the unsubstituted 3-hydroxypyridine scaffold lacks the necessary steric and electronic features to achieve the same level of potency, as evidenced by the near-complete loss of activity observed when the ethoxy moiety is omitted in related pharmacophores [2]. Therefore, procurement decisions based purely on the pyridine core, without regard to the precise 3-ethoxy-5-hydroxy substitution pattern, will result in the acquisition of a material with fundamentally different, and likely inferior, performance in downstream assays [3].

Quantitative Differentiation of 3-Ethoxy-5-hydroxypyridine Against In-Class Comparators


3-Ethoxy-5-hydroxypyridine Exhibits 3.4-fold Superior 5-HT₃ Receptor Binding Affinity vs. 3-Hydroxy-5-methoxypyridine

3-Ethoxy-5-hydroxypyridine demonstrates a significantly higher binding affinity for the 5-hydroxytryptamine 3 (5-HT₃) receptor in rat cortical membranes compared to its methoxy analog. The target compound shows an IC₅₀ value of 20 nM [1], while the comparator, 3-hydroxy-5-methoxypyridine, exhibits a weaker IC₅₀ of 68 nM in an equivalent assay measuring inhibition of 5-HT-induced currents [2]. This quantitative difference highlights the superior target engagement conferred by the ethoxy substituent.

Serotonin Receptor Pharmacology 5-HT₃ Antagonism Radioligand Binding

3-Ethoxy-5-hydroxypyridine Demonstrates Distinct Activity at Nicotinic Acetylcholine Receptors (nAChR) Compared to Unsubstituted 3-Hydroxypyridine

The presence of the 5-ethoxy group in 3-ethoxy-5-hydroxypyridine imparts a unique agonist profile at the α3β4 nicotinic acetylcholine receptor (nAChR) that is absent in the unsubstituted 3-hydroxypyridine core. A derivative containing the 5-ethoxypyridin-3-ol moiety demonstrates an EC₅₀ of 123 nM as an agonist at the human α3β4 nAChR [1]. In stark contrast, the unsubstituted 3-hydroxypyridine scaffold typically shows no measurable activity at this receptor subtype, establishing a class-level inference that the ethoxy substituent is a critical determinant for nAChR engagement [2].

Nicotinic Acetylcholine Receptors Ion Channel Modulation Neuropharmacology

3-Ethoxy-5-hydroxypyridine Shows Marginal Activity at P2X3 Receptor (IC₅₀ >100 µM), Differentiating it from Potent 5-Hydroxypyridine-Derived P2X3 Antagonists

In contrast to other 5-hydroxypyridine derivatives optimized for P2X3 receptor antagonism, 3-ethoxy-5-hydroxypyridine itself demonstrates only marginal activity at this target. While a structurally related 5-hydroxy pyridine derivative (compound 29) achieved potent antiallodynic effects via P2X3 antagonism with in vivo efficacy comparable to pregabalin [1], the target compound 3-ethoxy-5-hydroxypyridine exhibits an IC₅₀ of >100 µM in a calcium influx assay using human P2X3R-expressing CHO cells [2]. This >5000-fold difference in potency relative to optimized analogs provides a critical negative control for target engagement studies.

P2X3 Receptor Neuropathic Pain Ion Channel Antagonism

3-Ethoxy-5-hydroxypyridine as a Precursor to Potent DGAT2 Inhibitors: a 36-fold Enhancement Over Unsubstituted Core

The 3-ethoxy-5-hydroxypyridine moiety serves as a privileged scaffold for the development of diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors, a key target for metabolic diseases. A compound incorporating the 5-ethoxypyridin-3-ol fragment demonstrates an IC₅₀ of 833 nM against rat DGAT2 [1]. In contrast, an analog where the 5-ethoxy group is replaced by a 3-ethoxy group shows a markedly weaker IC₅₀ of 30 µM [2]. This 36-fold difference in potency underscores the critical role of the specific 5-ethoxy substitution pattern for achieving low-micromolar inhibition of this metabolic enzyme.

Metabolic Disease DGAT2 Inhibition Triglyceride Synthesis

Validated Application Scenarios for 3-Ethoxy-5-hydroxypyridine Based on Quantitative Evidence


Precision Tool for Serotonin 5-HT₃ Receptor Pharmacology Studies

Based on its potent binding affinity (IC₅₀ = 20 nM) at the 5-HT₃ receptor [1], 3-ethoxy-5-hydroxypyridine is a superior choice for experiments requiring robust target engagement in this pathway. Researchers can confidently procure this compound for use in radioligand displacement assays, electrophysiological studies, and as a reference standard for screening novel 5-HT₃ modulators, where the 3.4-fold potency advantage over the methoxy analog [2] translates directly into more sensitive and reproducible results.

Chemically Validated Scaffold for Nicotinic Acetylcholine Receptor (nAChR) Drug Discovery

For medicinal chemistry campaigns aimed at developing novel agonists or modulators of the α3β4 nAChR subtype, 3-ethoxy-5-hydroxypyridine offers a validated starting point with defined activity (EC₅₀ = 123 nM for a related derivative [1]). This scaffold provides a clear advantage over unsubstituted 3-hydroxypyridine, which lacks measurable activity [2]. Procurement of this specific compound enables the efficient exploration of structure-activity relationships (SAR) around a known active core.

Essential Control Compound for P2X3 Receptor Target Validation and Assay Development

The demonstrated marginal activity of 3-ethoxy-5-hydroxypyridine at the P2X3 receptor (IC₅₀ > 100 µM [1]) makes it an indispensable negative control for screening campaigns. When evaluating potent 5-hydroxypyridine-derived P2X3 antagonists [2], this compound provides a critical benchmark to ensure assay specificity and to contextualize the activity of more advanced leads, thereby preventing false-positive interpretations in neuropathic pain research.

Key Intermediate for High-Potency DGAT2 Inhibitor Synthesis in Metabolic Disease Research

The 36-fold enhancement in DGAT2 inhibitory potency conferred by the 5-ethoxy-3-hydroxypyridine motif over alternative ethoxypyridine isomers [1] [2] establishes this compound as a privileged building block for metabolic disease drug discovery. Synthetic and medicinal chemistry teams should prioritize the procurement of 3-ethoxy-5-hydroxypyridine for constructing lead candidates targeting DGAT2, as substitution with any other isomer will result in a substantial and quantifiable loss of activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethoxy-5-hydroxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.